Tris-(trimethylsiloxy)silane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-(trimethylsiloxy)silane can be synthesized through the reaction of trimethylsilyl chloride with silane in the presence of a base. The reaction typically involves the following steps:
Reaction of Trimethylsilyl Chloride with Silane: This step involves the reaction of trimethylsilyl chloride with silane in the presence of a base such as sodium or potassium hydroxide.
Purification: The resulting product is then purified through distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Tris-(trimethylsiloxy)silane undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical reactions, reducing organic halides, isocyanides, and acid chlorides.
Hydrosilylation Reactions: It is used in the hydrosilylation of alkenes, alkynes, and carbonyl compounds.
Oxidation Reactions: It can undergo oxidation reactions to form silanols and other oxidized products.
Common Reagents and Conditions:
Radical Reactions: Common reagents include radical initiators such as azo compounds and organic peroxides.
Hydrosilylation: Platinum or rhodium catalysts are often used in hydrosilylation reactions, with the reactions conducted at elevated temperatures.
Oxidation: Ozone or other oxidizing agents are used in oxidation reactions, often at low temperatures.
Major Products:
Reduction Reactions: The major products include reduced organic compounds and silanols.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Oxidation: The major products include silanols and disiloxanes.
Scientific Research Applications
Tris-(trimethylsiloxy)silane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tris-(trimethylsiloxy)silane involves its ability to donate hydrogen atoms in radical reactions. The silicon-hydrogen bond in this compound is relatively weak, making it an effective hydrogen donor. This property allows it to participate in radical chain reactions, reducing various organic compounds . The compound also forms complexes with transition metals, facilitating various catalytic processes .
Comparison with Similar Compounds
Tris-(trimethylsilyl)silane: Similar in structure but with different reactivity and applications.
Tris-(triethylsilyl)silane: Similar in structure but with different steric and electronic properties.
Tris-(dimethylamino)silane: Different functional groups leading to different reactivity.
Uniqueness: Tris-(trimethylsiloxy)silane is unique due to its combination of silicon-oxygen and silicon-hydrogen bonds, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to act as a reducing agent, participate in hydrosilylation, and form complexes with transition metals makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
bis(trimethylsilyloxy)silyloxy-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28O3Si4/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h13H,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWGGTLVZGTDGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[SiH](O[Si](C)(C)C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28O3Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-89-8 | |
Record name | Tris(trimethylsiloxy)silane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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